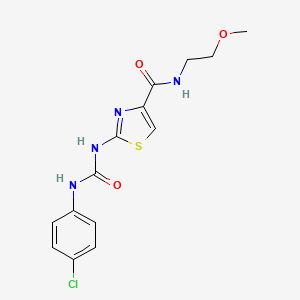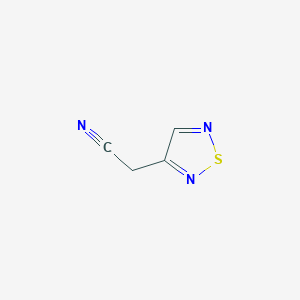
2-Amino-6-iodobenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-6-iodobenzaldehyde is an aromatic compound with the molecular formula C7H6INO It consists of a benzene ring substituted with an amino group at the second position and an iodine atom at the sixth position, along with an aldehyde group at the first position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-6-iodobenzaldehyde can be achieved through several methods. One common approach involves the iodination of 2-Aminobenzaldehyde. This reaction typically uses iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under acidic conditions to introduce the iodine atom at the desired position on the benzene ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-6-iodobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions. For example, reaction with sodium azide can replace the iodine with an azide group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.
Major Products:
Oxidation: 2-Amino-6-iodobenzoic acid.
Reduction: 2-Amino-6-iodobenzyl alcohol.
Substitution: 2-Amino-6-azidobenzaldehyde.
Scientific Research Applications
2-Amino-6-iodobenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including heterocycles and pharmaceuticals.
Biology: The compound can be used in the development of biologically active molecules and as a probe in biochemical studies.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-6-iodobenzaldehyde depends on its specific application. In biochemical studies, it may interact with specific enzymes or receptors, altering their activity. The presence of the iodine atom can enhance the compound’s ability to participate in halogen bonding, which can influence its binding affinity and selectivity towards molecular targets.
Comparison with Similar Compounds
- 2-Aminobenzaldehyde
- 2-Iodobenzaldehyde
- 2-Amino-5-iodobenzaldehyde
Comparison: 2-Amino-6-iodobenzaldehyde is unique due to the specific positioning of the amino and iodine groups on the benzene ring. This arrangement can influence its reactivity and interactions with other molecules. Compared to 2-Aminobenzaldehyde, the presence of the iodine atom introduces additional reactivity, making it suitable for specific synthetic applications. Compared to 2-Iodobenzaldehyde, the amino group provides additional sites for chemical modification and interaction with biological targets.
Properties
IUPAC Name |
2-amino-6-iodobenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6INO/c8-6-2-1-3-7(9)5(6)4-10/h1-4H,9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIRYXUCGWJRLLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)I)C=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6INO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[(3-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-1-yl)sulfonyl]pyridine](/img/structure/B2500194.png)

![N-{[5-({2-[5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide](/img/structure/B2500198.png)

amino}acetamide](/img/structure/B2500201.png)

![1-(3-chlorophenyl)-5-[(2,5-dimethylphenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2500203.png)

![ethyl 4-[3-amino-6-methyl-4-(trifluoromethyl)-5H,6H,7H,8H-thieno[2,3-b]quinoline-2-amido]piperidine-1-carboxylate](/img/structure/B2500205.png)
![4-(2-{3-Methyl-2-[(Z)-methylimino]-4-oxo-thiazolidin-5-yl}-acetylamino)-benzoic acid ethyl ester](/img/structure/B2500208.png)
![3-(3-([1,1'-biphenyl]-4-yl)-4-(2,2-dicyanovinyl)-1H-pyrazol-1-yl)propanoic acid](/img/structure/B2500209.png)

![N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)cyclohexyl]-7-methoxy-1-benzofuran-2-carboxamide](/img/structure/B2500211.png)
![N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-(dibutylsulfamoyl)benzamide](/img/structure/B2500213.png)
